3-Hydroxymephenytoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

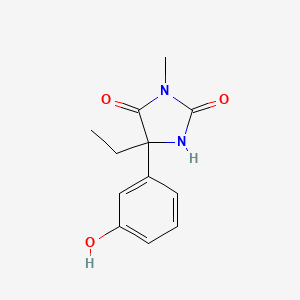

3-Hydroxymephenytoin is a metabolite of the anticonvulsant drug mephenytoin. It is a phenylhydantoin derivative and is primarily formed through the hydroxylation of mephenytoin by the cytochrome P450 enzyme CYP2C19. This compound is of significant interest in pharmacogenetics and drug metabolism studies due to its role in assessing CYP2C19 enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxymephenytoin is synthesized through the hydroxylation of mephenytoin. The reaction is typically catalyzed by the enzyme CYP2C19 in the presence of NADPH and oxygen. The reaction conditions involve incubating mephenytoin with human liver microsomes or cDNA-expressed CYP2C19 in a suitable buffer system .

Industrial Production Methods: the enzymatic hydroxylation method described above can be scaled up using bioreactors containing recombinant CYP2C19 enzymes and optimized reaction conditions to increase yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmacogenetics

3-Hydroxymephenytoin is extensively used as a probe to assess CYP2C19 enzyme activity. This application is crucial for understanding genetic polymorphisms that affect drug metabolism. Variations in CYP2C19 activity can lead to different therapeutic outcomes in patients, making it essential for personalized medicine.

2. Drug Metabolism Studies

The compound serves as a model for studying metabolic pathways and interactions of drugs processed by CYP2C19. It helps researchers understand how different drugs are metabolized and the potential for drug-drug interactions.

3. Toxicology

Research involving this compound contributes to understanding the toxic effects associated with mephenytoin and its metabolites. This insight is vital for assessing the safety profiles of drugs that undergo similar metabolic processes.

4. Clinical Pharmacology

In clinical settings, this compound aids in optimizing drug dosing regimens based on individual metabolic profiles. By evaluating a patient’s CYP2C19 activity through this metabolite, healthcare providers can tailor treatments to improve efficacy and reduce adverse effects.

Data Table: Key Applications of this compound

| Application Area | Description | Significance |

|---|---|---|

| Pharmacogenetics | Assessment of CYP2C19 activity using this compound as a probe | Personalizes medication based on genetic variations |

| Drug Metabolism | Studies on metabolic pathways involving CYP2C19 and related interactions | Helps predict drug interactions and optimize therapies |

| Toxicology | Investigation of potential toxic effects of mephenytoin and its metabolites | Ensures safety in drug development |

| Clinical Pharmacology | Optimization of dosing regimens based on individual metabolic profiles | Enhances therapeutic efficacy and minimizes side effects |

Case Studies Highlighting Applications

Case Study 1: Pharmacogenetic Profiling

A study involving 2638 healthy subjects utilized urinary ratios of (S)-mephenytoin to (R)-mephenytoin to phenotype individuals based on their CYP2C19 activity. The findings demonstrated that prolonged storage of samples could affect the accuracy of phenotype classification, highlighting the need for careful sample handling in pharmacogenetic studies .

Case Study 2: Drug Interaction Assessment

In a controlled setting, researchers evaluated the inhibition potential of various compounds on CYP2C19 using mephenytoin as a substrate. The study found that certain inhibitors significantly affected the metabolism of mephenytoin, underscoring the importance of understanding drug interactions for safe prescribing practices .

Case Study 3: Toxicological Evaluation

Research focused on the toxicological aspects of mephenytoin metabolites, including this compound, revealed insights into their safety profiles. The study assessed various animal models to determine the acute and chronic effects of these metabolites, providing essential data for regulatory assessments .

Mecanismo De Acción

The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .

Comparación Con Compuestos Similares

Mephenytoin: The parent compound, used as an anticonvulsant.

Phenytoin: Another anticonvulsant with a similar structure but different metabolic pathways.

Nirvanol: A metabolite of mephenytoin with distinct pharmacological properties.

Uniqueness: 3-Hydroxymephenytoin is unique due to its specific formation via CYP2C19-mediated hydroxylation. This makes it a valuable probe for studying CYP2C19 activity and understanding individual variations in drug metabolism .

Propiedades

Número CAS |

74634-57-4 |

|---|---|

Fórmula molecular |

C12H14N2O3 |

Peso molecular |

234.255 |

Nombre IUPAC |

5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |

Clave InChI |

GCSZMGDCONAMDK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-Hydroxymephenytoin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.